molecular formula C12H12BrN3O2S B6709948 N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-(1,3-thiazol-2-yl)butanamide

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-(1,3-thiazol-2-yl)butanamide

Cat. No.: B6709948
M. Wt: 342.21 g/mol
InChI Key: DMCOUKNRYOBCQD-UHFFFAOYSA-N
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Description

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a thiazole ring

Properties

IUPAC Name

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c13-8-6-14-7-9(12(8)18)16-10(17)2-1-3-11-15-4-5-19-11/h4-7H,1-3H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCOUKNRYOBCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCCC(=O)NC2=CNC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyridine Intermediate: Starting with a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the brominated pyridine intermediate with the thiazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.

    Substitution: The bromine atom on the pyridine ring makes it a good candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-(1,3-thiazol-2-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the thiazole ring suggests possible antimicrobial or anticancer properties, as thiazole derivatives are known for such activities.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For instance, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-4-oxo-1H-pyridin-3-yl)-4-(1,3-thiazol-2-yl)butanamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-(1,3-thiazol-2-yl)pentanamide: Similar structure with an extended carbon chain.

Uniqueness

The uniqueness of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-4-(1,3-thiazol-2-yl)butanamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.

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